(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide
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Overview
Description
(Z)-2-((3,4-Dimethoxyphenyl)imino)-7-hydroxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene core, a hydroxy group, and a carboxamide moiety, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((3,4-Dimethoxyphenyl)imino)-7-hydroxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the chromene core, the introduction of the hydroxy group, and the coupling of the carboxamide moiety. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((3,4-Dimethoxyphenyl)imino)-7-hydroxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imino group can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the imino group may produce an amine.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((3,4-Dimethoxyphenyl)imino)-7-hydroxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for probing biological systems and understanding molecular mechanisms.
Medicine
In medicine, (Z)-2-((3,4-Dimethoxyphenyl)imino)-7-hydroxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide may have potential therapeutic applications. Researchers are investigating its effects on various biological targets and its potential as a drug candidate.
Industry
In the industrial sector, this compound may be used in the development of new materials and products. Its unique properties make it suitable for applications in areas such as pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-2-((3,4-Dimethoxyphenyl)imino)-7-hydroxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-((3,4-Dimethoxyphenyl)imino)-7-hydroxy-2H-chromene-3-carboxamide
- (Z)-2-((3,4-Dimethoxyphenyl)imino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
- (Z)-2-((3,4-Dimethoxyphenyl)imino)-7-hydroxy-N-(6-methylpyridin-3-yl)-2H-chromene-3-carboxamide
Uniqueness
The uniqueness of (Z)-2-((3,4-Dimethoxyphenyl)imino)-7-hydroxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with molecular targets and distinct chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C24H21N3O5 |
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Molecular Weight |
431.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)imino-7-hydroxy-N-(6-methylpyridin-2-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C24H21N3O5/c1-14-5-4-6-22(25-14)27-23(29)18-11-15-7-9-17(28)13-20(15)32-24(18)26-16-8-10-19(30-2)21(12-16)31-3/h4-13,28H,1-3H3,(H,25,27,29) |
InChI Key |
FLCMSIBUTPDBOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=NC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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